![molecular formula C12H8ClN3 B13094144 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-33-6](/img/structure/B13094144.png)
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts such as silica sulfuric acid or zinc chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and catalyst-free approaches are also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized imidazo[1,2-a]pyrimidine derivatives .
Applications De Recherche Scientifique
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine include other imidazo[1,2-a]pyrimidine derivatives and related heterocyclic compounds such as imidazo[1,2-a]pyridines .
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting unique pharmacological properties. Its 4-chlorophenyl group contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
1027511-33-6 |
|---|---|
Formule moléculaire |
C12H8ClN3 |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-11-3-1-9(2-4-11)10-7-15-12-14-5-6-16(12)8-10/h1-8H |
Clé InChI |
BHZYOLZOAHMADA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C=CN=C3N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
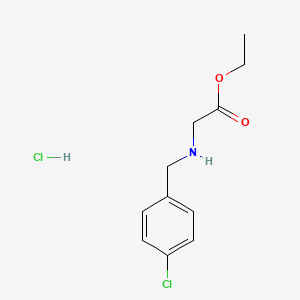
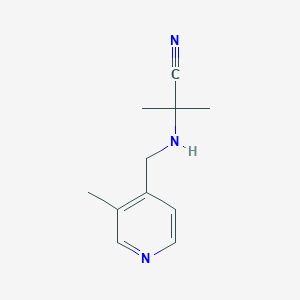
![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
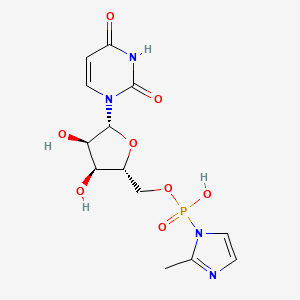
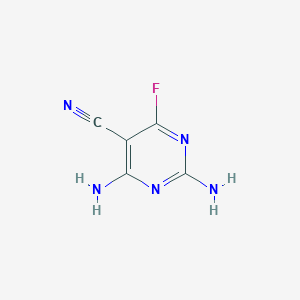
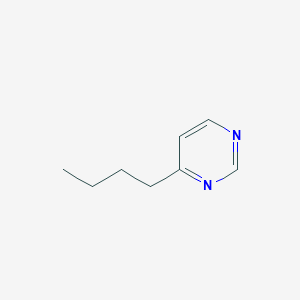
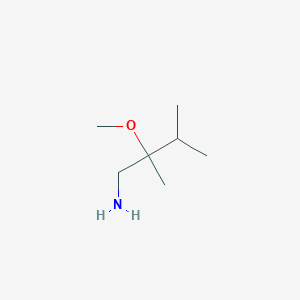
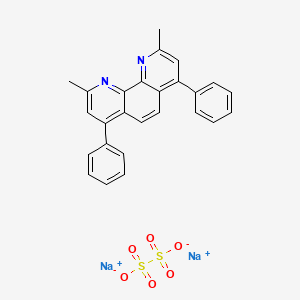
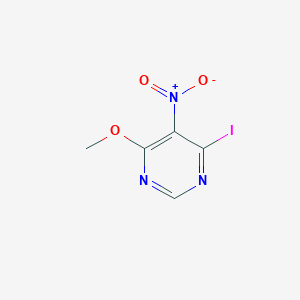
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)
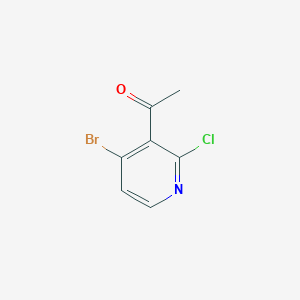
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
